(2-Oxocyclohexyl)methyl acetate
Overview
Description
“(2-Oxocyclohexyl)methyl acetate” is a chemical compound with the molecular formula C9H14O3 . It has an average mass of 170.206 Da and a monoisotopic mass of 170.094299 Da . This compound is also known by other names such as “(2-Oxocyclohexyl)acétate de méthyle” in French, “(2-Oxo-cyclohexyl)-acetic acid methyl ester” in English, and “Methyl- (2-oxocyclohexyl)acetat” in German .
Molecular Structure Analysis
The molecular structure of “(2-Oxocyclohexyl)methyl acetate” consists of a cyclohexane ring with a ketone function bonded only to other carbon atoms. The carbonyl group in the chain is bonded to oxygen in an ester function, which is a less active electrophile than the ketone function .Physical And Chemical Properties Analysis
“(2-Oxocyclohexyl)methyl acetate” has a density of 1.1±0.1 g/cm3, a boiling point of 247.8±13.0 °C at 760 mmHg, and a flash point of 103.2±19.9 °C . It has 3 freely rotating bonds and no violations of the Rule of 5 . Its molar refractivity is 43.5±0.3 cm3, and it has a polar surface area of 43 Å2 .Scientific Research Applications
Enantio- and Diastereoselectivity in Baker's Yeast Reduction
The use of baker's yeast in reducing methyl and ethyl (2-oxocyclohexyl) acetates shows enantio- and diastereo-selectivity, leading to the production of corresponding trans-alcohols and cis-alcohols with high optical purity (Ganaha et al., 1998).
Antiplasmodial Activity
A study on Glossocalyx brevipes leaves revealed derivatives of homogentisic acid, including methyl 2-(1'beta-geranyl-5'beta-hydroxy-2'-oxocyclohex-3'-enyl)acetate, showing modest in vitro activity against Plasmodium falciparum (Mbah et al., 2004).
Kinetic Studies in Halogenation
Research on the rates of bromination and iodination of methyl 2-oxocyclohexanecarboxylate provided insights into the ionization or enolization of the substrates, including base-catalyzed reactions and kinetic hydrogen isotope effects (Cox & Hutchinson, 1974).
Synthesis of Dihydropinidine and Epidihydropinidine
Yeast reduction of methyl (2-oxocyclohexyl)acetate was used in synthesizing dihydropinidine and epidihydropinidine, with enantiomeric excess determined at the C-1 positions (Yamauchi et al., 2004).
Carbon-Isotopic Analysis
Studies in carbon-isotopic analysis of dissolved acetate, including methods for purifying acetic acid for mass-spectrometric analysis, are crucial for understanding the chemical properties and reactions of related compounds (Gelwicks & Hayes, 1990).
Adsorption of Oxygenated Hydrocarbons
Investigations into the adsorption of oxygenated hydrocarbons, like methyl acetate, on activated carbons, offered insights into the interactions between hydrocarbons and the carbon surface, which is significant for various industrial and environmental applications (Ghimbeu et al., 2010).
Scalable Preparation of 2-(1-Hydroxy-2-Oxocyclohexyl)acetic Acid
Efficient, scalable preparationof enantiomers of 2-(1-hydroxy-2-oxocyclohexyl)acetic acid in an environmentally friendly manner offers potential in pharmaceutical synthesis and other applications (Vamos & Kobayashi, 2008).
Synthesis in Hydrogen Peroxide Production
Methylcyclohexyl acetate's synthesis and its application in the anthraquinone process for hydrogen peroxide production highlight its importance in improving solubility and efficiency in industrial processes (Yu Jiankun, 2011).
Applications in Battery Technology
The use of methyl acetate as a co-solvent in lithium-ion batteries demonstrates its role in enhancing charge efficiency and battery life, which is crucial for electric vehicle technology (Li et al., 2018).
Safety and Hazards
“(2-Oxocyclohexyl)methyl acetate” is a flammable liquid and vapor. It is harmful if swallowed . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces. The container should be kept tightly closed. It is recommended to use only non-sparking tools and to take precautionary measures against static discharge .
properties
IUPAC Name |
(2-oxocyclohexyl)methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-7(10)12-6-8-4-2-3-5-9(8)11/h8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFWAPMLTMNZEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CCCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00322618 | |
Record name | (2-oxocyclohexyl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00322618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Oxocyclohexyl)methyl acetate | |
CAS RN |
7500-52-9 | |
Record name | NSC401679 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401679 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-oxocyclohexyl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00322618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.